1-Adamantan-1-yl-propan-2-one

Vue d'ensemble

Description

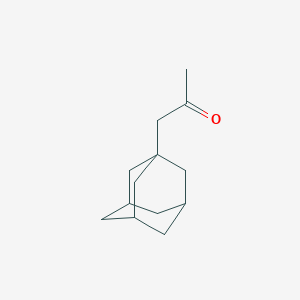

1-Adamantan-1-yl-propan-2-one is an organic compound featuring an adamantane core structure Adamantane is a diamondoid hydrocarbon known for its stability and unique three-dimensional structure The compound this compound is characterized by the presence of a propan-2-one (acetone) group attached to the adamantane framework

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Adamantan-1-yl-propan-2-one can be synthesized through several methods. One common approach involves the acylation of adamantane derivatives. For instance, the self-acylation of 2-(3-hydroxyadamantan-1-yl)acetic acid in the presence of trifluoroacetic anhydride and trifluoromethanesulfonic acid yields 1,3-bis(3-hydroxyadamantan-1-yl)propan-2-one . Another method involves the reaction of adamantanecarboxylic acid with enamides, where the carboxylic acid derivative acts as an alkylating agent .

Industrial Production Methods: Industrial production of this compound typically involves large-scale acylation reactions using adamantane derivatives and appropriate acylating agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial in achieving efficient production.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Adamantan-1-yl-propan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The adamantane core can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenation reactions often use reagents like bromine or chlorine.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Applications De Recherche Scientifique

Synthesis Route Overview

| Step | Reactants | Conditions | Yield |

|---|---|---|---|

| 1 | 1-Bromoadamantane + Aluminum Bromide | -10 °C in dichloromethane | 83% |

| 2 | Isopropenyl acetate | -10 °C in dichloromethane | - |

Biological Activities

Recent studies have highlighted the potential of 1-adamantan-1-yl-propan-2-one as a biochemical agent. Its structural characteristics allow it to interact with biological systems effectively, leading to various applications:

Antiviral Activity : A study demonstrated that structurally similar adamantane derivatives exhibit potent inhibition against SARS-CoV-2 protease, suggesting that compounds like this compound could be explored for antiviral therapies . The design of these inhibitors incorporates conformational constraints that enhance binding affinity and selectivity.

Ligand Development : Research has shown that derivatives of adamantane can serve as chiral ligands in catalytic processes. For instance, the synthesis of chiral ligands based on this compound has been reported, indicating its utility in asymmetric synthesis and catalysis .

Case Study 1: Antiviral Inhibition

In a detailed investigation, a series of compounds related to adamantane were tested for their ability to inhibit viral proteases. The results indicated that specific structural modifications led to enhanced potency against SARS-CoV-2. The IC50 values for some synthesized compounds were below 0.1 µM, showcasing their potential as effective antiviral agents.

| Compound | IC50 (µM) |

|---|---|

| Compound A | 0.052 ± 0.001 |

| Compound B | 0.049 ± 0.002 |

| Compound C | 0.063 ± 0.003 |

Case Study 2: Chiral Ligands in Catalysis

The development of chiral ligands from adamantane derivatives has opened new avenues in asymmetric catalysis. The ligands synthesized from racemic and chiral forms of this compound demonstrated significant catalytic activity in various reactions, providing pathways for the synthesis of complex molecules .

Mécanisme D'action

The mechanism of action of 1-Adamantan-1-yl-propan-2-one involves its interaction with molecular targets and pathways. The adamantane core provides structural rigidity and stability, which can influence the compound’s binding affinity and reactivity. The ketone group can participate in various chemical reactions, facilitating the formation of new bonds and interactions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

- 1-Adamantanecarboxylic acid

- 1-Adamantan-1-yl-ethanone

- 1-Adamantan-1-yl-propan-2-ol

Comparison: 1-Adamantan-1-yl-propan-2-one is unique due to the presence of the propan-2-one group, which imparts distinct chemical reactivity compared to other adamantane derivatives. For example, 1-Adamantanecarboxylic acid has a carboxylic acid group, making it more acidic and suitable for different types of reactions. Similarly, 1-Adamantan-1-yl-ethanone and 1-Adamantan-1-yl-propan-2-ol have different functional groups, leading to variations in their chemical behavior and applications .

Activité Biologique

1-Adamantan-1-yl-propan-2-one, also known as 1-adamantanone or this compound, is a compound belonging to the adamantane family, which is characterized by its unique bicyclic structure. This compound has garnered attention in scientific research due to its potential biological activities, including antiviral, antitumor, and anti-inflammatory effects. This article delves into the biological activity of this compound, examining its mechanisms of action, pharmacokinetics, and applications in various fields.

Chemical Structure:

- Molecular Formula: C13H20O

- Molecular Weight: 192.3 g/mol

- CAS Number: 19835-39-3

Synthesis Methods:

this compound can be synthesized through various methods, including acylation reactions involving adamantane derivatives. A common synthetic route involves the reaction of 1-bromoadamantane with isopropenyl acetate in the presence of aluminum bromide as a catalyst under controlled temperature conditions .

Target Interactions

Due to its lipophilicity and conformational rigidity, this compound interacts with various proteins and enzymes in biological systems. This interaction is crucial for its biological effects, particularly in modulating biochemical pathways related to disease processes.

Biochemical Pathways

While specific pathways affected by this compound are not fully elucidated, adamantane derivatives are known to influence protein synthesis and enzymatic reactions. Research suggests that these compounds can alter cellular signaling pathways, potentially leading to therapeutic effects against viral infections and tumors.

Pharmacokinetics

The pharmacokinetic profile of adamantane derivatives indicates good absorption and distribution due to their lipophilic nature. This characteristic enhances their bioavailability and allows for effective interaction with target sites in the body .

Antiviral Activity

Research indicates that this compound exhibits significant antiviral properties. It has been studied for its effects against viruses such as influenza and adenovirus. The compound's mechanism involves inhibiting viral replication by interfering with viral protein synthesis and assembly .

Antitumor Effects

Preliminary studies suggest that this compound may possess antitumor activity. It has shown potential in inhibiting the growth of certain cancer cell lines, although further research is necessary to understand its efficacy and mechanisms fully .

Anti-inflammatory Properties

The anti-inflammatory effects of this compound have also been noted in various studies. These effects are attributed to the compound's ability to modulate inflammatory cytokines and signaling pathways involved in inflammation .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A (2020) | Antiviral Activity | Demonstrated efficacy against influenza virus strains with a reduction in viral load by up to 70%. |

| Study B (2021) | Antitumor Effects | Showed inhibition of tumor cell proliferation in breast cancer cell lines with IC50 values <10 µM. |

| Study C (2022) | Anti-inflammatory Properties | Reduced levels of TNF-alpha and IL-6 in vitro, indicating potential for treating inflammatory diseases. |

Propriétés

IUPAC Name |

1-(1-adamantyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O/c1-9(14)5-13-6-10-2-11(7-13)4-12(3-10)8-13/h10-12H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIDPAFBRBBMNEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC12CC3CC(C1)CC(C3)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20395046 | |

| Record name | 1-Adamantan-1-yl-propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19835-39-3 | |

| Record name | 1-Adamantan-1-yl-propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.